molecular formula C6H5N3OS2 B2419967 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one CAS No. 185202-51-1

3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B2419967
CAS No.: 185202-51-1
M. Wt: 199.25
InChI Key: FCSOFUMBAJHQPS-UHFFFAOYSA-N
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Description

3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. . The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Properties

IUPAC Name

3-amino-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3OS2/c7-9-5(10)3-1-2-12-4(3)8-6(9)11/h1-2H,7H2,(H,8,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSOFUMBAJHQPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1C(=O)N(C(=S)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method is the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid, which affords thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioxo group at position 2 undergoes nucleophilic displacement with amines, alcohols, or thiols under basic conditions. For example:

  • Reaction with 4-phenylenediamine yields 2-[(4-aminophenyl)amino]-3-methyl-6-phenyl-thieno[3,2-d]pyrimidin-4(3H)-one, a precursor for further functionalization .

  • Treatment with methanesulfonyl chloride produces sulfonamide derivatives (e.g., N-phenyl-2-[(methylsulfonyl)thio]acetamide) through thiolate intermediate formation .

Key conditions :

ReagentSolventTemperatureProductYield
4-PhenylenediamineEthanolRefluxAmino-substituted derivative72%
Methanesulfonyl chlorideDCM0–25°CSulfonamide65%

Cyclization and Heterocyclization

The compound participates in cycloaddition and annulation reactions to form fused heterocycles:

  • Reaction with carboxylic acids : In polyphosphoric acid (PPA), cyclization with acetic acid or isobutyric acid generates thiadiazolo-thienopyrimidine derivatives (e.g., methyl 2,7-dimethyl-8-oxo-8H- thiadiazolo[3,2-a]thieno[2,3-d]pyrimidine-6-carboxylate) .

  • Electrophilic heterocyclization : With p-alkoxyphenyltellurium trichlorides in acetic acid, the compound forms thiazoline-fused systems (e.g., 6,7-disubstituted-2-[dichloro-(p-methoxyphenyl)telluromethyl]-dihydrothiazolo-thienopyrimidinones) .

Representative cyclization products :

Starting MaterialReagentProduct StructureApplication
3-Amino-2-thioxo derivativePhenacyl bromideThieno-triazolopyrimidineAntimicrobial agents
3-Alkenyl-substitutedp-Methoxyphenyltellurium trichlorideTellurium-containing heterocycleStudy of regioselectivity

Oxidation and Reduction

The thioxo group exhibits redox reactivity:

  • Oxidation : Treatment with hydrogen peroxide converts the thioxo group to a sulfoxide or sulfone, altering electronic properties for targeted bioactivity .

  • Reduction : Sodium borohydride reduces the thioxo group to a thiol, enabling further alkylation or acylation .

Experimental parameters :

  • Oxidation: H₂O₂ (30%) in acetic acid, 60°C, 4 hours → Sulfoxide (85% yield).

  • Reduction: NaBH₄ in THF, 0°C → Thiol intermediate (quantitative).

Functionalization via Amino Group

The amino group at position 3 undergoes condensation and Schiff base formation:

  • Condensation with aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) to form imine-linked derivatives, enhancing solubility for pharmacological studies .

  • Schiff base formation : Interaction with o-vanillin produces chelating ligands for metal complexes, evaluated for anti-inflammatory activity .

Example reaction :

  • 3-Amino derivative + o-vanillin → Schiff base (λₘₐₓ = 420 nm, confirmed by UV-Vis) .

Acid-Catalyzed Recyclization

Under acidic conditions (HCl/1,4-dioxane), the compound undergoes recyclization to form 2,3-dihydrothieno[3,4-d]pyrimidin-4(1H)-ones, expanding structural diversity .

Mechanism : Protonation of the thiophene ring followed by ring-opening and reclosure via intramolecular nucleophilic attack.

S-Alkylation Reactions

The thiolate anion (generated under basic conditions) reacts with alkyl halides:

  • Methylation : CH₃I in DMF/K₂CO₃ → 2-(methylthio) derivative .

  • Benzylation : 4-Methylbenzyl chloride → 2-(4-methylbenzylthio) analog (improved lipophilicity) .

Yield optimization : Microwave irradiation reduces reaction time from 12 hours to 30 minutes .

Comparative Reactivity Insights

A reactivity comparison with analogous compounds reveals:

Feature3-Amino-2-thioxo derivative2-Thioxo (non-amino) analog
Nucleophilic substitutionFaster (NH₂ activates C2)Moderate
Cyclization efficiencyHigher regioselectivityLower
Oxidation stabilityProne to over-oxidationStable sulfoxide formation

This compound’s multifunctional reactivity makes it a valuable scaffold in medicinal and materials chemistry. Its applications span antimicrobial, antitumor, and anti-inflammatory agent development, with ongoing research optimizing reaction conditions for industrial scalability .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry, particularly as an antimicrobial agent. Research indicates that derivatives of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one have demonstrated activity against a range of bacterial and fungal strains.

Antimicrobial Activity

A study synthesized new derivatives of thieno[2,3-d]pyrimidin-4(3H)-one and evaluated their antibacterial and antifungal activities. The results showed that certain derivatives displayed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. The antifungal activity was also assessed against Candida albicans and Aspergillus niger, with some compounds showing promising results at concentrations of 100 and 200 µg/mL .

Anti-inflammatory Properties

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. Research demonstrated that derivatives of this compound exhibited analgesic and anti-inflammatory activities comparable to established drugs like diclofenac sodium. The docking studies indicated that these compounds effectively bind to the COX-2 active site, which is crucial for their therapeutic effects .

Organic Electronics

The unique electronic properties of thienopyrimidine derivatives make them suitable candidates for applications in organic electronics. Their high resonance energy and electrophilic reactivity allow them to be utilized as building blocks in the development of organic electronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Material Sciences

The structural characteristics of this compound enable its use in developing new materials with specific electronic and optical properties. This includes potential applications in sensors and advanced coatings due to their stability and reactivity.

Case Study 1: Antimicrobial Derivatives

A series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives were synthesized and screened for antimicrobial activity. The study utilized standard methods such as the agar well diffusion method to evaluate efficacy. Results indicated that compounds 5h and 5g showed significant antibacterial activity while compounds 5j and 5f exhibited good antifungal properties .

CompoundAntibacterial ActivityAntifungal Activity
5hHighModerate
5gHighLow
5jModerateHigh
5fLowHigh

Case Study 2: Anti-inflammatory Activity

Research on the anti-inflammatory effects of modified derivatives revealed that certain compounds displayed lower ulcerogenic indices compared to diclofenac sodium, indicating a safer profile. The study concluded that these derivatives could serve as effective alternatives in pain management therapies .

Mechanism of Action

The mechanism of action of 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is not well-documented. its biological activity is likely due to its ability to interact with specific molecular targets and pathways. The compound’s thienopyrimidine core structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity and leading to antimicrobial effects .

Biological Activity

3-Amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anti-inflammatory and anticancer activities, supported by case studies and research findings.

  • Molecular Formula : C6H4N2OS
  • Molecular Weight : 140.18 g/mol
  • CAS Number : 117516-97-9

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound derivatives. The following findings illustrate its potential:

  • Mechanism of Action :
    • The compound exhibits high affinity for the active site of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. Molecular docking studies indicated that certain derivatives bind effectively to COX-2, demonstrating higher activity than diclofenac sodium in experimental settings .
  • Case Studies :
    • A study involving the synthesis and evaluation of various derivatives showed that some modifications at the amino group significantly enhanced anti-inflammatory effects. These compounds were tested for their ability to reduce inflammation in animal models, showing promising results comparable to established anti-inflammatory drugs .
  • Toxicity Profile :
    • The acute toxicity studies indicated that the most active compounds were practically non-toxic, with ulcerogenic indices lower than those of reference drugs like diclofenac .

Anticancer Activity

The anticancer properties of this compound have also been explored:

  • Inhibition of Polo-like Kinase 1 (Plk1) :
    • Recent research demonstrated that derivatives of this compound effectively inhibit Plk1, a kinase implicated in various cancers. Structure-activity relationship (SAR) studies revealed that specific modifications enhance cellular potency against cancer cell lines such as HeLa and L363 .
  • Mechanism of Action :
    • The inhibition of Plk1 leads to mitotic block and subsequent apoptotic cell death in cancer cells. For instance, a derivative was shown to induce potent mitotic arrest with an IC50 value of 4.1 μM, indicating strong potential as an anticancer agent .

Summary of Research Findings

Study FocusKey FindingsReference
Anti-inflammatory activityHigh affinity for COX-2; effective in reducing inflammation in models
Toxicity profileLow toxicity; safer than diclofenac
Anticancer activityInhibition of Plk1; induces apoptosis in cancer cells

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting primary amines with ammonium thiocyanate in bromobenzene to form thiourea intermediates, followed by treatment with ethyl cyanoacetate under alkaline conditions (e.g., sodium ethoxide) to yield the pyrimidinone core . Alternative routes use aminothiouracil derivatives condensed with ketones or aldehydes in trifluoroacetic acid, achieving high yields (e.g., 96% for pyrido-fused analogs) . Optimization focuses on solvent selection (polar aprotic solvents like DMF enhance reactivity) and temperature control (reflux conditions for thiourea formation) .

Basic: How can researchers confirm the structural integrity of synthesized derivatives?

Characterization relies on multi-modal analytical techniques:

  • NMR : Distinct signals for aromatic protons (δ 7.2–8.2 ppm), NH groups (δ 12.0–13.0 ppm), and thioxo sulfur (C=S, δ ~180 ppm in 13C^{13}\text{C}) .
  • IR : Stretching vibrations for C=O (~1780–1790 cm1^{-1}), C=S (~780–785 cm1^{-1}), and NH (~3230–3340 cm1^{-1}) .
  • HRMS : Accurate mass analysis confirms molecular formulas (e.g., [M+H]+^+ for C10_{10}H8_{8}N3_{3}OS2_{2} at 266.0165) .
  • X-ray crystallography resolves substituent orientation in crystalline derivatives .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

SAR studies require systematic substituent variation at positions 1, 3, and 6 of the core scaffold :

  • Position 1 : Introduce aryl/heteroaryl groups (e.g., 4-chlorophenyl) to enhance hydrophobic interactions with enzyme pockets .
  • Position 3 : Alkyl chains (e.g., cyclopropylmethyl) improve metabolic stability .
  • Position 6 : Electron-withdrawing groups (e.g., Cl, CF3_3) modulate electronic effects and binding affinity .
    Validate via enzymatic assays (e.g., IC50_{50} for tyrosinase or mPGES-1 inhibition) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Advanced: What computational strategies predict binding modes of this compound with biological targets?

  • Molecular docking : Use crystal structures (e.g., PDB ID for PAH-IVPC complex) to model interactions. Key residues (e.g., Arg241 in tyrosinase) form hydrogen bonds with the thioxo group .
  • MD simulations : Assess stability of ligand-target complexes over 50–100 ns trajectories (AMBER/CHARMM force fields). Monitor RMSD values (<2 Å indicates stable binding) .
  • Free-energy calculations : MM-PBSA/GBSA estimate binding affinities (ΔG) to prioritize derivatives .

Advanced: How do substituents influence dihydrofolate reductase (DHFR) inhibition?

Substituent polarity and steric bulk critically affect DHFR binding:

  • Arylaminomethyl groups at position 6 : 4-Methoxyphenyl (4a) and 3,4,5-trimethoxyphenyl (4c) enhance inhibition (IC50_{50} < 1 µM) via π-π stacking with Phe31/34 .
  • Electron-deficient substituents : 4-Chlorophenyl (4d) increases potency compared to unsubstituted analogs by strengthening hydrophobic interactions .
  • Steric hindrance : Bulky groups (e.g., 2,5-dichlorophenyl in 4e) reduce activity due to poor fit in the DHFR active site .

Advanced: What experimental approaches resolve contradictions in enzyme inhibition data?

  • Kinetic assays : Determine inhibition type (competitive vs. non-competitive) via Lineweaver-Burk plots. For example, mPGES-1 inhibitors may show mixed inhibition due to allosteric binding .
  • Counter-screening : Test selectivity against off-target enzymes (e.g., COX-2 for mPGES-1 inhibitors) to rule out non-specific effects .
  • Crystallography : Resolve conflicting SAR data by visualizing ligand-enzyme interactions (e.g., IVPC-PAH complex revealed critical hydrogen bonds) .

Advanced: How can regioselective alkylation be achieved for functionalization?

Alkylation at the thioxo sulfur is achieved via:

  • Alkyl halides : React with 4-bromo-but-2-ene in alcoholic-alkaline media (room temperature, 6–24 h) to yield alkenyl thioethers .
  • Protecting groups : Use benzyl chloride (BzCl) to temporarily block reactive NH sites, enabling selective S-alkylation .
    Monitor reaction progress via TLC (hexane:EtOAc 3:1) and confirm regiochemistry via NOESY (proximity of alkyl protons to the thieno ring) .

Advanced: What strategies expand the heterocyclic system from the parent compound?

  • Annulation : React with formaldehyde and primary amines to form fused pyrimido[4,5-d]pyrimidin-4(1H)-ones .
  • Cycloaddition : Use 1,3-dipolar reagents (e.g., hydrazonoyl halides) to generate triazolo-pyrimidine hybrids .
  • Thiadiazine formation : Treat with CS2_2 and hydrazine to create 7,8,9,10-tetrahydro-[1]benzothieno-thiadiazinones .

Advanced: How are antioxidant activities of derivatives evaluated methodologically?

  • DPPH assay : Measure radical scavenging at 517 nm (IC50_{50} for 3a: ~10 µM) .
  • FRAP : Quantify Fe3+^{3+} reduction to Fe2+^{2+} (higher absorbance at 593 nm indicates stronger activity) .
  • Structure-activity trends : Electron-donating groups (e.g., 4-hydroxyphenyl in 3a) enhance antioxidant capacity via resonance stabilization of radicals .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Solvent selection : Replace high-boiling solvents (e.g., bromobenzene) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
  • Catalysis : Optimize base catalysts (e.g., KOH vs. NaOEt) to reduce reaction times and byproducts .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (DMSO/EtOH) for high-purity batches (>95% by HPLC) .

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